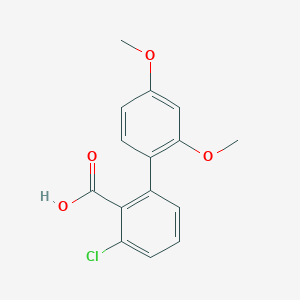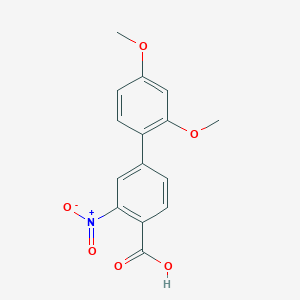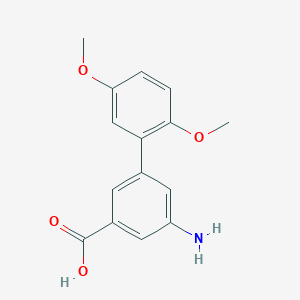
3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, commonly referred to as DMH-5-HBA, is a synthetic compound that has a wide range of applications in scientific research. DMH-5-HBA is a highly soluble, crystalline solid that has been used as a reagent for the synthesis of various organic and inorganic compounds. It has also been used as a catalyst in various reactions and as a reactant in the preparation of polymers. DMH-5-HBA is a versatile compound that has been used in a variety of applications in both academic and industrial research.
Applications De Recherche Scientifique
DMH-5-HBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic and inorganic compounds. It has also been used as a catalyst in various reactions and as a reactant in the preparation of polymers. DMH-5-HBA has also been used as a fluorescent dye for the detection of certain compounds in biological samples. Additionally, DMH-5-HBA has been used as a model compound in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of DMH-5-HBA is not fully understood. However, it is believed that the compound undergoes a series of chemical reactions in which it is oxidized to form several intermediates. These intermediates then react with other compounds to form the desired product. It is also believed that the compound may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMH-5-HBA are not well understood. However, it has been shown to have a variety of effects on cell cultures, including the inhibition of cell proliferation. Additionally, DMH-5-HBA has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMH-5-HBA in laboratory experiments is that it is a highly soluble, crystalline solid that is easy to work with and has a wide range of applications. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using DMH-5-HBA in laboratory experiments. For example, it can be difficult to control the reaction conditions and the product can be difficult to isolate.
Orientations Futures
There are a number of potential future directions for research involving DMH-5-HBA. These include further exploration of its mechanism of action, biochemical and physiological effects, and applications in organic synthesis. Additionally, further research could be conducted to explore the potential of DMH-5-HBA as an inhibitor of certain enzymes. Furthermore, research could be conducted to explore the potential of DMH-5-HBA as a fluorescent dye for the detection of certain compounds in biological samples. Finally, research could be conducted to explore the potential of DMH-5-HBA as a catalyst for the synthesis of new compounds.
Méthodes De Synthèse
DMH-5-HBA is synthesized by the reaction of 2,5-dimethoxyphenol and hydroxybenzoic acid in the presence of a base. The reaction is carried out in aqueous solution at room temperature and is typically completed within a few hours. The reaction is highly efficient and yields high yields of the desired product. The product can then be isolated by filtration or crystallization.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASJYLGCOKTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690819 |
Source


|
| Record name | 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258627-95-0 |
Source


|
| Record name | 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














